1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1H-1,2,3-triazole core substituted at position 1 with a phenyl group and at position 5 with a 1H-pyrrole moiety. The carboxamide group at position 4 is linked to a 2-(thiophen-2-yl)ethyl chain.
Properties
IUPAC Name |
1-phenyl-5-pyrrol-1-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-18(20-11-10-16-9-6-14-26-16)17-19(23-12-4-5-13-23)24(22-21-17)15-7-2-1-3-8-15/h1-9,12-14H,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMOANKHACSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as BTPTC), is a member of the 1,2,3-triazole family. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of BTPTC, such as its triazole ring and various functional groups, play a crucial role in its biological activity.
Chemical Structure and Synthesis
BTPTC can be synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition reaction , a well-established method for forming triazole rings. This synthesis allows for the introduction of various functional groups that can enhance biological activity or modify physical properties. The general structure of BTPTC includes:
- A triazole ring , which is pivotal in medicinal chemistry.
- A pyrrole moiety that contributes to its pharmacological properties.
- A thiophene ring , known for enhancing interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to BTPTC exhibit significant anticancer properties. For instance, derivatives of triazoles have shown the ability to inhibit various cancer cell lines. Preliminary studies suggest that BTPTC may also possess considerable pharmacological effects against cancer:
In a study evaluating the anticancer potential of triazole derivatives, it was found that those containing the triazole core exhibited enhanced cytotoxicity compared to controls, indicating their potential as therapeutic agents in oncology .
Antimicrobial Activity
The triazole ring is associated with various antimicrobial activities. Compounds featuring this scaffold have been shown to inhibit bacterial and fungal growth effectively. The specific mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.
The mechanisms by which BTPTC exerts its biological effects are still under investigation. However, several studies have suggested potential pathways:
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release .
- Cell Cycle Arrest : Certain triazole derivatives have been shown to arrest the cell cycle at specific phases (e.g., G1 phase), thereby inhibiting proliferation .
- Inhibition of Migration : Studies have demonstrated that these compounds can significantly reduce the migration capabilities of cancer cells, which is crucial for metastasis prevention .
Case Studies
Several case studies illustrate the effectiveness of BTPTC and its derivatives:
- Study on MDA-MB231 Cell Line : A derivative showed an IC50 value of 42.5 µg/mL against this breast cancer cell line, indicating substantial anticancer activity .
- HCT116 Cell Line Study : Another derivative exhibited an IC50 value of 0.43 µM, demonstrating potent antiproliferative effects compared to standard treatments .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that include the formation of the triazole ring through a cycloaddition reaction. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of 1H-triazoles have been shown to possess antifungal and antibacterial properties. Studies have demonstrated that 1-phenyl derivatives can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The triazole scaffold has been linked to anticancer activity through mechanisms involving apoptosis induction in cancer cells. Some studies suggest that compounds similar to 1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, thus presenting a potential therapeutic avenue for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules examined a series of triazole derivatives for their antimicrobial efficacy against various strains of bacteria and fungi. The results indicated that certain modifications to the triazole structure enhanced activity against resistant strains, highlighting the importance of structural diversity in developing effective antimicrobial agents .
Case Study 2: Anticancer Potential
In another investigation focused on anticancer properties, researchers synthesized several triazole-based compounds and evaluated their cytotoxic effects on human cancer cell lines. The study found that one derivative exhibited significant cytotoxicity against breast cancer cells, suggesting that further development could lead to new anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules reported in the literature, focusing on structural variations and inferred biological implications.
Core Heterocyclic Scaffolds
- Target Compound: Combines a 1,2,3-triazole with a pyrrole ring. The triazole core is known for metabolic stability and hydrogen-bonding capabilities, while the pyrrole may enhance π-π stacking interactions .
- Compound 5 (Patent) : Features a pyrazole-triazole hybrid with a trifluoromethyl group and pyridine substituent. The trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism, commonly leveraged in kinase inhibitors .
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid : A triazole-carboxylic acid derivative with antitumor activity via c-Met kinase inhibition. The chloro and trifluoromethyl groups enhance target affinity and cellular permeability .
Substituent Effects
- Thiophene vs. Thiazole : The target compound’s 2-(thiophen-2-yl)ethyl group differs from thiazole-containing analogs (e.g., ). Thiophene’s sulfur atom may favor hydrophobic interactions, while thiazole’s nitrogen enables hydrogen bonding, affecting target selectivity .
- Pyrrole vs. Trifluoromethyl : The pyrrole in the target compound could reduce metabolic stability compared to trifluoromethyl-substituted analogs but may improve solubility due to its polarizable aromatic system .
Research Findings and Inferences
- Structural Determinants of Activity: Electron-Withdrawing Groups: Trifluoromethyl and chloro substituents in triazole derivatives correlate with kinase inhibition and antitumor efficacy . Heteroaromatic Side Chains: Thiophene-containing side chains (as in the target compound) are associated with antibacterial activity in quinolone derivatives .
Q & A
Basic: What are the typical synthetic routes for 1-phenyl-5-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis of this triazole-carboxamide derivative typically involves:
Azide-Alkyne Cycloaddition (Huisgen Reaction): A copper-catalyzed reaction between an alkyne-functionalized thiophene-ethylamine intermediate and an azide-containing phenyl-pyrrole precursor to form the 1,2,3-triazole core .
Carboxamide Formation: Coupling the triazole intermediate with a carboxylic acid derivative (e.g., via EDCI/HOBt-mediated amidation) to introduce the carboxamide group.
Purification: Recrystallization using ethanol or aqueous mixtures, monitored by TLC (as described in analogous triazole syntheses) .
Key starting materials include 2-(thiophen-2-yl)ethylamine and phenyl-pyrrole derivatives with azide/alkyne functionalities.
Basic: How is the structural integrity of this compound verified in synthetic workflows?
Methodological Answer:
Critical characterization techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole carbons at ~140–150 ppm) .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]+ peak matching theoretical values).
- IR Spectroscopy: Detection of carboxamide C=O stretches (~1650–1680 cm) and triazole C-N vibrations (~1450 cm) .
Advanced: What strategies can optimize the reaction yield of the triazole core while minimizing side products?
Methodological Answer:
Optimization approaches include:
- Catalyst Screening: Testing Cu(I) sources (e.g., CuBr, CuI) with ligands like TBTA to enhance regioselectivity in azide-alkyne cycloaddition .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while PEG-400 has been used for eco-friendly synthesis in related triazoles .
- Temperature Control: Maintaining 70–80°C during cycloaddition to balance reaction rate and byproduct formation .
- Workflow Automation: Flow chemistry setups for precise control over reaction parameters in multi-step syntheses.
Advanced: How can researchers address contradictions in reported biological activities of this compound?
Methodological Answer:
Discrepancies (e.g., varying IC values in enzyme assays) may arise from:
- Assay Conditions: Standardizing buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid interference) .
- Structural Verification: Reconfirming batch purity via HPLC and 2D NMR (e.g., NOESY for stereochemical consistency) .
- Computational Validation: Molecular docking studies to predict binding modes with target proteins (e.g., using PyMol or AutoDock, as in pyrazolyl-tetrazole analyses) .
Advanced: What modifications to the substituents could enhance aqueous solubility without compromising bioactivity?
Methodological Answer:
Strategies to improve solubility:
- Hydrophilic Substituents: Introducing -OH or -NH groups on the phenyl ring or pyrrole moiety (analogous to hydroxyethyl modifications in pyrazole derivatives) .
- Ionizable Groups: Replacing the thiophene-ethyl group with a morpholine or piperazine ring to increase pH-dependent solubility .
- Prodrug Approach: Esterifying the carboxamide to a more hydrolytically labile group (e.g., ethyl ester) for in vivo activation .
Note: Balance hydrophilicity with logP adjustments (target ≤3) to maintain membrane permeability.
Basic: What are the key functional groups influencing this compound’s reactivity?
Methodological Answer:
Critical groups include:
- 1,2,3-Triazole Core: Participates in hydrogen bonding and π-π stacking, crucial for biological interactions .
- Thiophene Moiety: Electron-rich sulfur atom enhances electrophilic substitution reactivity (e.g., halogenation) .
- Carboxamide Group: Acts as a hydrogen bond donor/acceptor; susceptible to hydrolysis under strong acidic/basic conditions .
Advanced: How can researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C, sampling at intervals (0–48 hrs) for HPLC analysis .
- Oxidative Stress Testing: Expose to HO (0.3% v/v) to assess thiophene oxidation susceptibility .
- Light Sensitivity: Monitor degradation under UV/visible light using photostability chambers (ICH Q1B guidelines) .
Basic: What spectroscopic techniques are most effective for tracking synthetic intermediates?
Methodological Answer:
- Real-Time Monitoring: Use in-situ FTIR to detect transient intermediates (e.g., azide peaks at ~2100 cm) .
- LC-MS: Hyphenated systems for simultaneous separation and mass analysis, ideal for unstable intermediates .
- X-ray Crystallography: For unambiguous structural confirmation of crystalline intermediates (as applied to pyrazole-carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
